molecular formula C16H24N4O4S B2401515 Ethyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate CAS No. 1234883-87-4

Ethyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate

Cat. No.: B2401515
CAS No.: 1234883-87-4
M. Wt: 368.45
InChI Key: KRJVEFRBAPPIDZ-UHFFFAOYSA-N
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Description

This compound is a synthetic organic molecule featuring three critical structural components:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle, known for enhancing bioavailability and conformational flexibility in pharmaceuticals .
  • Ethyl 4-oxobutanoate ester: A polar ester group that may improve solubility or act as a prodrug moiety .

Properties

IUPAC Name

ethyl 4-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methylamino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4S/c1-3-24-14(22)5-4-13(21)17-10-12-6-8-20(9-7-12)16(23)15-11(2)18-19-25-15/h12H,3-10H2,1-2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJVEFRBAPPIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCC1CCN(CC1)C(=O)C2=C(N=NS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity. The presence of the thiadiazole ring is significant as it is known for various biological activities, including anticancer and antimicrobial effects. The molecular formula is C15H20N4O3SC_{15}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 348.41 g/mol.

Case Studies and Research Findings

  • Thiadiazole Derivatives : Research has shown that thiadiazole derivatives exhibit significant cytotoxic properties against various cancer cell lines. For example, a study demonstrated that compounds containing the thiadiazole moiety were effective against lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3) with IC50 values indicating potent activity .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves interactions with cellular targets such as tubulin. For instance, certain thiadiazole derivatives have been shown to inhibit tubulin polymerization, thereby disrupting mitotic processes in cancer cells .
  • SAR Analysis : A structure-activity relationship study highlighted that modifications on the thiadiazole ring significantly affect the compound's potency. Substituents at specific positions on the ring can enhance or diminish anticancer activity .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities. For instance, compounds derived from ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate have shown effectiveness against various bacterial strains and fungi .

Summary of Biological Activities

Activity TypeDescriptionKey Findings
Anticancer Effective against multiple cancer cell linesSignificant cytotoxicity with varying IC50 values
Antimicrobial Exhibits antibacterial and antifungal propertiesEffective against various pathogens
Mechanism Inhibits tubulin polymerizationDisrupts mitosis in cancer cells

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to Ethyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate exhibit anticancer properties. For instance, derivatives containing piperidine and thiadiazole have shown selective cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds could induce apoptosis in tumor cells while sparing normal cells, highlighting their potential as chemotherapeutic agents .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar thiadiazole derivatives have been reported to possess antibacterial and antifungal properties. Research indicates that these compounds may disrupt microbial cell membranes or inhibit essential metabolic pathways in pathogens .

Neurological Applications

Piperidine derivatives are often explored for their effects on the central nervous system. The incorporation of the thiadiazole moiety may enhance neuroprotective effects or modulate neurotransmitter systems. Preliminary studies suggest that compounds with similar structures could be beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation .

Synthesis and Evaluation

A notable study synthesized this compound and evaluated its biological activity. The synthesis involved multi-step reactions, optimizing conditions to achieve high yields and purity. Biological assays demonstrated significant activity against cancer cell lines, supporting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents/Modifications Potential Applications/Properties Evidence Source
Target Compound Piperidine + Thiadiazole + Ester 4-methyl-1,2,3-thiadiazole, ethyl oxobutanoate Underexplored; inferred bioactivity
Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate Thiadiazole-thio + Ester Amino-thiadiazole, thioether linkage Antimicrobial candidates (speculative)
Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}piperidine-1-carboxylate Pyrazolo-pyrazine + Piperidine Methyl-pyrazolo, fused pyrazine ring Kinase inhibitors (hypothetical)
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic acid Piperazine + Oxobutanoic acid Benzodioxole, carboxylic acid (vs. ester) CNS-targeting prodrugs (speculative)

Key Structural and Functional Differences

  • Thiadiazole vs. Pyrazolo-Pyrazine: The thiadiazole group in the target compound may enhance hydrogen-bonding interactions compared to pyrazolo-pyrazine systems, influencing target selectivity .
  • Ester vs. Carboxylic Acid :

    • The ethyl ester in the target compound likely improves membrane permeability compared to the carboxylic acid analog in , which may require enzymatic hydrolysis for activation .
  • Piperidine vs.

Q & A

Q. What are the recommended synthetic routes for preparing Ethyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate, and how can purity be optimized?

Methodological Answer: The compound is synthesized via multi-step organic reactions. A typical route involves:

Intermediate Preparation : Synthesis of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride via thiadiazole ring formation under acidic conditions (e.g., H₂SO₄) .

Piperidine Functionalization : Reacting the thiadiazole carbonyl chloride with piperidin-4-ylmethanol to form the 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidine intermediate .

Amide Coupling : Condensation of the intermediate with ethyl 4-aminobutanoate using carbodiimide coupling agents (e.g., EDC/HOBt) .
Purity Optimization :

  • Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane).
  • Final product purity ≥98% confirmed by HPLC (C18 column, mobile phase: acetonitrile/water) and ¹H/¹³C NMR .

Q. How can the structural integrity of this compound be validated?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Confirm proton environments (e.g., piperidine CH₂ at δ 2.5–3.0 ppm, thiadiazole protons at δ 8.0–8.5 ppm) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and bond angles, particularly for the thiadiazole-piperidine junction .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance this compound’s biological activity?

Methodological Answer: Design SAR studies by modifying key substituents:

  • Thiadiazole Substitution : Replace 4-methyl with electron-withdrawing groups (e.g., Cl, CF₃) to test antimicrobial potency .
  • Piperidine Modifications : Introduce bulky groups (e.g., benzyl) at the piperidine nitrogen to evaluate steric effects on target binding .
    Experimental Workflow :

Synthesize derivatives via parallel synthesis.

Screen against target enzymes (e.g., bacterial dihydrofolate reductase) using fluorescence-based assays .

Correlate IC₅₀ values with substituent electronic/steric parameters using QSAR models .

Q. How to resolve contradictory data in biological activity assays (e.g., variable IC₅₀ values across studies)?

Methodological Answer: Address discrepancies by standardizing protocols:

  • Cell Line Consistency : Use identical cell lines (e.g., HepG2 for cytotoxicity) and passage numbers .
  • Assay Conditions : Control pH (e.g., 7.4 for physiological relevance), temperature (37°C), and incubation time (24–48 hrs) .
  • Data Normalization : Include positive controls (e.g., doxorubicin for anticancer assays) and report activity relative to baseline .

Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?

Methodological Answer: Combine computational and biochemical approaches:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 or kinase domains) .
  • Kinetic Studies : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How can crystallization challenges for X-ray analysis be overcome?

Methodological Answer: Optimize crystallization conditions:

  • Solvent Screening : Test solvent mixtures (e.g., DCM/methanol or ethyl acetate/heptane) .
  • Temperature Gradients : Use slow evaporation at 4°C to promote crystal growth.
  • Additive Screening : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice formation .

Q. What methodologies are recommended for assessing metabolic stability in preclinical studies?

Methodological Answer:

  • In Vitro Liver Microsomes : Incubate the compound with rat/human liver microsomes and monitor degradation via LC-MS .
  • CYP450 Inhibition Assays : Use fluorogenic substrates to identify metabolic pathways (e.g., CYP3A4/2D6 involvement) .
  • Half-Life Calculation : Apply kinetic modeling (e.g., one-compartment model) to estimate t₁/₂ .

Q. How to design impurity profiling studies for batch-to-batch consistency?

Methodological Answer:

  • Forced Degradation : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation products via UPLC-QTOF .
  • Threshold Identification : Quantify impurities using ICH guidelines (e.g., ≤0.15% for unknown impurities) .
  • Synthetic Byproduct Tracking : Focus on common side products (e.g., unreacted piperidine intermediates) .

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